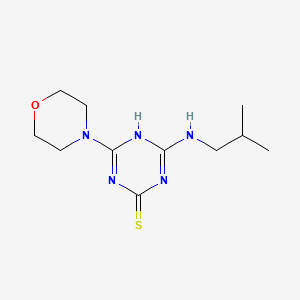
2-(2-methylpropylamino)-6-morpholin-4-yl-1H-1,3,5-triazine-4-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methylpropylamino)-6-morpholin-4-yl-1H-1,3,5-triazine-4-thione is a heterocyclic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methylpropylamino)-6-morpholin-4-yl-1H-1,3,5-triazine-4-thione typically involves the reaction of cyanuric chloride with morpholine and isobutylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The general reaction scheme is as follows:
Step 1: Cyanuric chloride is reacted with morpholine in the presence of a base such as triethylamine to form 2-chloro-6-morpholin-4-yl-1,3,5-triazine.
Step 2: The intermediate product is then reacted with isobutylamine to yield the final compound, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
2-(2-methylpropylamino)-6-morpholin-4-yl-1H-1,3,5-triazine-4-thione undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the triazine ring.
Oxidation and Reduction Reactions: The thione group can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.
Condensation Reactions: The compound can form condensation products with other amines or carbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thione group can lead to the formation of sulfoxides or sulfones.
科学研究应用
2-(2-methylpropylamino)-6-morpholin-4-yl-1H-1,3,5-triazine-4-thione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of other heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the formulation of specialty chemicals, such as corrosion inhibitors and polymer additives.
作用机制
The mechanism of action of 2-(2-methylpropylamino)-6-morpholin-4-yl-1H-1,3,5-triazine-4-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In the case of receptor antagonism, the compound can block the binding of endogenous ligands, leading to altered cellular signaling pathways.
相似化合物的比较
Similar Compounds
2-(2-methylpropylamino)-4,6-dimorpholin-1,3,5-triazine: Similar structure but with an additional morpholine group.
2-(2-methylpropylamino)-6-ethyl-1,3,5-triazine-4-thione: Similar structure but with an ethyl group instead of a morpholine group.
2-(2-methylpropylamino)-6-morpholin-4-yl-1,3,5-triazine-4-oxide: Similar structure but with an oxide group instead of a thione group.
Uniqueness
The uniqueness of 2-(2-methylpropylamino)-6-morpholin-4-yl-1H-1,3,5-triazine-4-thione lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the morpholine and isobutylamine groups enhances its solubility and interaction with biological targets, making it a valuable compound for various applications.
属性
IUPAC Name |
2-(2-methylpropylamino)-6-morpholin-4-yl-1H-1,3,5-triazine-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N5OS/c1-8(2)7-12-9-13-10(15-11(18)14-9)16-3-5-17-6-4-16/h8H,3-7H2,1-2H3,(H2,12,13,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGADVGQEGZUXQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=S)N=C(N1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(E)-[3-bromo-4-(dimethylamino)phenyl]methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B5873822.png)
![methyl 2-{[(4-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5873833.png)
![4-chloro-N-[1,1-dimethyl-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5873842.png)
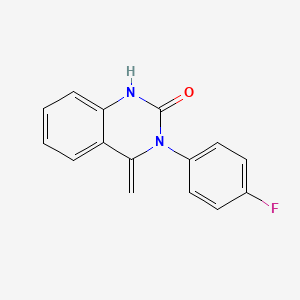
![4-ethyl-7-fluoro-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5873861.png)
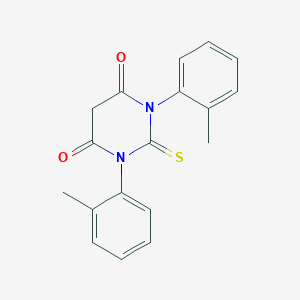
![Benzothiazole, 2-[(2-pyridinylmethyl)thio]-](/img/structure/B5873877.png)
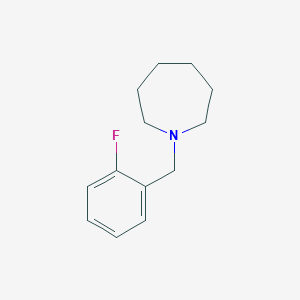
![4-[2-(3,4-dimethylphenoxy)ethyl]morpholine](/img/structure/B5873898.png)
![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B5873905.png)
![4-{5-[1-(4-chlorophenoxy)-1-methylethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5873910.png)

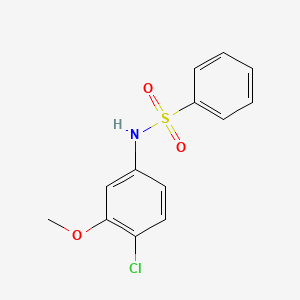
![4-{[(4-methoxybenzoyl)amino]methyl}-2,5-dimethyl-3-furoic acid](/img/structure/B5873929.png)
